

5-Bromo-2-(trifluoromethoxy)anisole CAS number lookup

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	5-Bromo-2-(trifluoromethoxy)anisole
Cat. No.:	B1277887

[Get Quote](#)

Technical Guide: 5-Bromo-2-(trifluoromethoxy)anisole

CAS Number: 672948-65-1

Synonym: 4-bromo-2-methoxy-1-(trifluoromethoxy)benzene

This technical guide provides a comprehensive overview of **5-Bromo-2-(trifluoromethoxy)anisole**, a halogenated aromatic compound of interest to researchers and professionals in drug development and materials science. This document outlines its chemical and physical properties, provides a representative synthetic protocol, and illustrates its potential applications in organic synthesis.

Chemical and Physical Properties

The quantitative data for **5-Bromo-2-(trifluoromethoxy)anisole** are summarized in the table below. This information is compiled from various chemical supplier databases.

Property	Value	Reference
CAS Number	672948-65-1	[1]
Molecular Formula	C ₈ H ₆ BrF ₃ O ₂	[1]
Molecular Weight	271.03 g/mol	[1]
Physical Form	Liquid	
Purity	Typically ≥97%	
InChI	1S/C8H6BrF3O2/c1-13-7-4-5(9)2-3-6(7)14-8(10,11,12)/h2-4H,1H3	
InChIKey	LDGCUJSMICRHPM-UHFFFAOYSA-N	
SMILES	COC1=CC(Br)=CC=C1OC(F)(F)F	
Storage	Sealed in a dry environment at room temperature.	

Safety Information

Hazard Statement	Precautionary Statement	Signal Word	Pictogram
H302, H315, H319, H335	P261, P280, P301+P312, P302+P352, P305+P351+P338	Warning	GHS07 (Exclamation Mark)

Synthesis and Experimental Protocols

While a specific, peer-reviewed synthesis for **5-Bromo-2-(trifluoromethoxy)anisole** is not readily available in the searched literature, a plausible synthetic route can be devised based on established organic chemistry methodologies for analogous structures. A representative two-

step procedure is detailed below, starting from the commercially available 4-bromo-2-methoxyphenol.

Representative Synthesis of 5-Bromo-2-(trifluoromethoxy)anisole

Step 1: Trifluoromethylation of 4-bromo-2-methoxyphenol

This step involves the conversion of the phenolic hydroxyl group to a trifluoromethoxy group. This transformation can be achieved using a variety of modern trifluoromethylation reagents.

- Materials:
 - 4-bromo-2-methoxyphenol
 - A suitable trifluoromethylating agent (e.g., an electrophilic trifluoromethylating reagent)
 - An appropriate base (e.g., a non-nucleophilic organic base)
 - Anhydrous, aprotic solvent (e.g., dichloromethane, acetonitrile)
 - Standard laboratory glassware for inert atmosphere reactions
 - Magnetic stirrer and heating mantle
 - Silica gel for column chromatography
 - Solvents for chromatography (e.g., hexanes, ethyl acetate)
- Procedure:
 - To a dry, inert-atmosphere flask, add 4-bromo-2-methoxyphenol and the anhydrous solvent.
 - Cool the solution to a suitable temperature (e.g., 0 °C) in an ice bath.
 - Add the base to the solution, followed by the slow addition of the trifluoromethylating agent.

- Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated ammonium chloride).
- Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure and purify the crude product by silica gel column chromatography to yield **5-bromo-2-(trifluoromethoxy)anisole**.

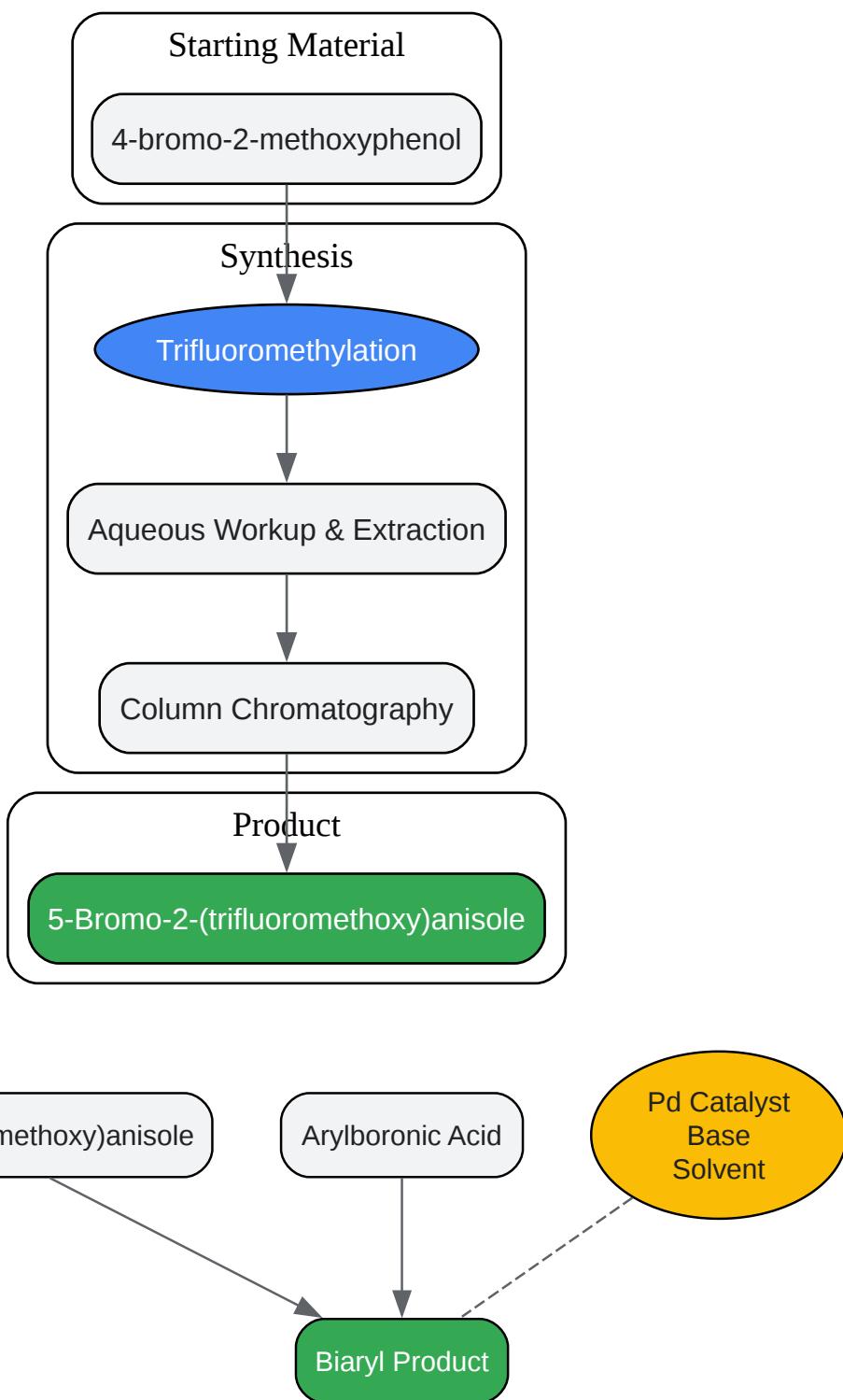
Note: The choice of trifluoromethylating agent and reaction conditions can significantly impact the yield and purity of the product. Optimization of these parameters is crucial for a successful synthesis.

Applications in Organic Synthesis

Aryl bromides, such as **5-Bromo-2-(trifluoromethoxy)anisole**, are versatile building blocks in organic synthesis, primarily serving as electrophilic partners in transition metal-catalyzed cross-coupling reactions. The presence of the bromine atom allows for the formation of new carbon-carbon and carbon-heteroatom bonds.

Representative Suzuki-Miyaura Cross-Coupling Reaction

This protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling of **5-Bromo-2-(trifluoromethoxy)anisole** with an arylboronic acid.


- Materials:
 - 5-Bromo-2-(trifluoromethoxy)anisole**
 - An arylboronic acid
 - A palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, $\text{Pd}(\text{dppf})\text{Cl}_2$)
 - A suitable base (e.g., K_2CO_3 , Cs_2CO_3)

- A solvent system (e.g., toluene/water, dioxane/water)
- Standard laboratory glassware for inert atmosphere reactions
- Magnetic stirrer and heating mantle

- Procedure:
 - In a reaction vessel, combine **5-Bromo-2-(trifluoromethoxy)anisole**, the arylboronic acid, the palladium catalyst, and the base.
 - Evacuate and backfill the vessel with an inert gas (e.g., argon, nitrogen).
 - Add the degassed solvent system via syringe.
 - Heat the reaction mixture to an appropriate temperature (e.g., 80-100 °C) and stir for the required time, monitoring by TLC.
 - After completion, cool the reaction to room temperature and perform an aqueous workup.
 - Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
 - Purify the crude product by column chromatography or recrystallization.

Visualizations

The following diagrams illustrate the logical workflow for the synthesis and a representative reaction pathway for **5-Bromo-2-(trifluoromethoxy)anisole**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Bromo-4-(trifluoromethoxy)benzene | 407-14-7 | Benchchem [benchchem.com]
- To cite this document: BenchChem. [5-Bromo-2-(trifluoromethoxy)anisole CAS number lookup]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1277887#5-bromo-2-trifluoromethoxy-anisole-cas-number-lookup>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com